Product packaging for 4-(4-Methoxyphenyl)furan-2(5H)-one(Cat. No.:CAS No. 3516-65-2)

4-(4-Methoxyphenyl)furan-2(5H)-one

Cat. No.: B3051629
CAS No.: 3516-65-2
M. Wt: 190.19 g/mol
InChI Key: HQVKPLUNUVUKBI-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)furan-2(5H)-one (CAS 3516-65-2) is a chemical compound with the molecular formula C11H10O3 and a molecular weight of 190.20 g/mol . This compound features a furan-2(5H)-one core, also known as a γ-butenolide, which is a significant scaffold in medicinal and synthetic chemistry due to its presence in various bioactive natural products and pharmaceuticals . Furan-2(5H)-one derivatives are recognized for their wide range of biological activities, which include serving as peroxisome proliferator-activated receptor (PPARα) agonists investigated for treating dyslipidemia and diabetes . The structural motif is also found in compounds with documented cytotoxic, antibacterial, and anti-inflammatory properties . This specific derivative is utilized as a key building block in organic synthesis. It has been employed in novel, efficient multicomponent reactions to synthesize more complex molecules, such as 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one, demonstrating its utility in constructing pharmaceutically relevant heterocyclic compounds . From an analytical perspective, this compound can be analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, making it suitable for pharmacokinetic studies and quality control . This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Handle with care, referring to the Safety Data Sheet, as it may pose hazards including toxicity if swallowed, skin and eye irritation, and respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O3 B3051629 4-(4-Methoxyphenyl)furan-2(5H)-one CAS No. 3516-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-13-10-4-2-8(3-5-10)9-6-11(12)14-7-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKPLUNUVUKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188656
Record name 4-(4-Methoxyphenyl)furan-2(5H)-one
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Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3516-65-2
Record name 4-(4-Methoxyphenyl)-2(5H)-furanone
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Record name 4-(4-Methoxyphenyl)furan-2(5H)-one
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Record name 4-(4-Methoxyphenyl)furan-2(5H)-one
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Record name 4-(4-methoxyphenyl)furan-2(5H)-one
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Advanced Synthetic Methodologies for 4 4 Methoxyphenyl Furan 2 5h One and Structural Analogues

Established Synthetic Pathways

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a powerful and widely utilized tool for the formation of carbon-carbon bonds. This strategy has been successfully applied to the synthesis of 4-aryl-2(5H)-furanones, offering a modular approach to introduce a variety of substituents at the C-4 position of the furanone ring.

A highly effective method for the synthesis of 4-substituted-2(5H)-furanones involves the Suzuki-Miyaura cross-coupling of a suitable furanone precursor with an array of boronic acids. ysu.amorganic-chemistry.org In a key study, the coupling of 4-tosyl-2(5H)-furanone with various arylboronic acids was investigated. ysu.am For instance, the reaction with 2-methoxyphenylboronic acid under optimized conditions yielded the desired 4-(2-methoxyphenyl)furan-2(5H)-one. The reaction proceeds efficiently in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), and a base. ysu.amorganic-chemistry.org

The optimized conditions for this transformation were found to be the use of PdCl₂(PPh₃)₂ as the catalyst and potassium fluoride (B91410) as the base in a tetrahydrofuran (B95107) (THF) and water solvent system at 60 °C. ysu.amorganic-chemistry.org This method provides moderate to high yields for a range of boronic acids, demonstrating its versatility. The reaction with 4-methoxyphenylboronic acid would analogously yield the title compound, 4-(4-methoxyphenyl)furan-2(5H)-one.

Table 1: Palladium-Catalyzed Coupling of 4-Tosyl-2(5H)-furanone with Arylboronic Acids ysu.am

Entry Arylboronic Acid Product Yield (%)
1 Phenylboronic acid 4-Phenyl-2(5H)-furanone 85
2 2-Methoxyphenylboronic acid 4-(2-Methoxyphenyl)-2(5H)-furanone 82
3 4-Methoxyphenylboronic acid 4-(4-Methoxyphenyl)-2(5H)-furanone 86

Reaction conditions: 4-Tosyl-2(5H)-furanone, arylboronic acid (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), KF (2.0 M aq.), THF, 60 °C.

The key precursor for the aforementioned cross-coupling reaction, 4-tosyl-2(5H)-furanone, is readily prepared in excellent yield from the commercially available starting material, tetronic acid (also known as furan-2,4(3H,5H)-dione). ysu.am The synthesis is a straightforward procedure involving the reaction of tetronic acid with tosyl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758) at room temperature. ysu.am This precursor is a stable, crystalline solid, which makes it a more convenient and cost-effective alternative to the corresponding triflate, which is known for its instability. ysu.amorganic-chemistry.org

Multicomponent Reaction (MCR) Approaches for Functionalized Furanones

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity.

A notable one-pot MCR approach has been developed for the synthesis of highly functionalized furan-2(5H)-one derivatives bearing an indole (B1671886) moiety. researchgate.netmdpi.com This method involves the telescoped multicomponent reaction of an indole, an arylglyoxal (such as 4-methoxyphenylglyoxal), and Meldrum's acid. researchgate.netmdpi.com The reaction proceeds by first refluxing the components in acetonitrile (B52724) with triethylamine as a basic reagent, followed by a further reflux in acetic acid to afford the final furanone product. researchgate.net

The proposed mechanism begins with the condensation of Meldrum's acid and the arylglyoxal to form a Michael acceptor. mdpi.com Subsequent Michael addition of the indole to this intermediate, followed by an acid-catalyzed intramolecular cyclization and elimination, yields the 4-(1H-indol-3-yl)-5-(aryl)furan-2(5H)-one. mdpi.com This strategy highlights the power of MCRs to construct complex heterocyclic systems from simple and readily available starting materials.

Table 2: Multicomponent Synthesis of a Furanone Derivative mdpi.com

Reactant 1 Reactant 2 Reactant 3 Product Yield (%)

Reaction conditions: i) Et₃N, MeCN, reflux, 1 h; ii) AcOH, reflux, 0.5 h.

Domino reactions, also known as tandem or cascade reactions, are a subclass of MCRs where a series of intramolecular or intermolecular transformations occur sequentially without the need to isolate intermediates. The Knoevenagel condensation followed by a Michael addition is a powerful domino sequence for the synthesis of various heterocyclic frameworks.

While a direct example for this compound is not explicitly detailed, the principle can be applied to the synthesis of structurally related furanones and other heterocycles. Typically, an aldehyde reacts with an active methylene (B1212753) compound, such as tetronic acid or Meldrum's acid, in a Knoevenagel condensation to form an unsaturated intermediate. This intermediate can then undergo an intramolecular or intermolecular Michael addition with a suitable nucleophile. For instance, the reaction of an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound like dimedone can proceed via a domino Knoevenagel-Michael reaction to produce complex heterocyclic systems. nih.govresearchgate.net This strategy offers a versatile platform for generating a library of substituted furanones and their analogues by varying the aldehyde, the active methylene compound, and the Michael donor.

General Condensation and Cyclization Reactions to Furanone Scaffolds

The construction of the furan-2(5H)-one core is often achieved through condensation and subsequent cyclization reactions. A prominent example is the Paal-Knorr furan (B31954) synthesis, which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to yield substituted furans. chemistrywithdrsantosh.com Another classical approach is the Feist-Benary synthesis, where α-halogenated ketones react with β-dicarbonyl compounds in the presence of a mild base to form substituted furans through a condensation-cyclization sequence. chemistrywithdrsantosh.com

More contemporary methods have expanded the synthetic toolkit. For instance, α-keto acids can react with simple aliphatic ketones to produce γ-hydroxy-butenolides and γ-alkylidene-butenolides through an annulation reaction. researchgate.net Similarly, a one-pot sequential process involving the hydroalumination of propargyl alcohols, followed by a copper- or silver-catalyzed carboxylation with carbon dioxide and subsequent acid-mediated intramolecular condensation, provides a route to a variety of α,β-unsaturated γ-butyrolactones. researchgate.net The versatility of these methods allows for the introduction of various substituents onto the furanone ring, enabling the synthesis of a diverse library of analogues.

The table below summarizes some general strategies for furanone synthesis.

Reaction Name/TypeStarting MaterialsKey Reagents/ConditionsProduct Type
Paal-Knorr Synthesis1,4-Dicarbonyl compoundsAcid catalystSubstituted furans chemistrywithdrsantosh.com
Feist-Benary Synthesisα-Halogen ketones, β-Dicarbonyl compoundsMild base (e.g., pyridine, ammonia)Substituted furans chemistrywithdrsantosh.com
Annulation Reactionα-Keto acids, Aliphatic ketonesNot specifiedγ-Hydroxy-butenolides, γ-Alkylidene-butenolides researchgate.net
Hydroalumination/CarboxylationPropargyl alcoholsHydroalumination reagent, Cu or Ag catalyst, CO2, Acidα,β-Unsaturated γ-butyrolactones researchgate.net
Meerwein ArylationFuran-2-carboxylic acids, Diazonium saltsNot specified5-Arylfuran-2-carboxylic acids pensoft.net

Innovations in Green Chemistry Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to furanones, aiming for more sustainable and environmentally benign processes.

Application of Natural Deep Eutectic Solvents (NADES)

Natural Deep Eutectic Solvents (NADES) have emerged as promising green solvents for various chemical transformations, including enzymatic and chemical reactions. researchgate.netnih.govresearchgate.netelsevierpure.com These solvents are typically formed by mixing naturally abundant compounds like sugars, amino acids, and organic acids in specific molar ratios, resulting in a significant depression of the melting point. researchgate.netelsevierpure.com NADES are characterized by their low toxicity, biodegradability, and low cost, making them attractive alternatives to conventional volatile organic solvents. nih.gov The unique hydrogen-bonding network within NADES can influence reaction rates and selectivities. researchgate.net For instance, the use of NADES based on glucose and fructose (B13574) has shown a positive effect on the performance of oxidative enzymes used in the synthesis of furan derivatives. mdpi.com Their ability to dissolve a wide range of biomolecules also makes them suitable media for biocatalytic processes. nih.gov

Microwave Irradiation Enhancement of Reactions

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates and improving yields. mdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including furan derivatives. rsc.orgnih.govmdpi.comresearchgate.net In the context of furanone synthesis, microwave heating can significantly reduce reaction times in multicomponent reactions. For example, a rapid three-component reaction of an arylglyoxal, a cyclic 1,3-dicarbonyl compound, and a thiol can be efficiently carried out under microwave irradiation to produce β-keto thioethers, which can then be cyclized to fused furans. rsc.org The use of microwave assistance aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. mdpi.com

Principles of Atom Economy and Process Simplicity in Furanone Synthesis

Atom economy, a concept that emphasizes the maximization of the incorporation of all reactant atoms into the final product, is a cornerstone of green chemistry. nih.gov Synthetic strategies for furanones are increasingly being designed with high atom economy in mind. Pericyclic reactions, such as Diels-Alder cycloadditions, are inherently atom-economical as all atoms from the starting materials are typically incorporated into the product. nih.gov

The following table highlights key green chemistry principles and their application in furanone synthesis.

Green Chemistry PrincipleApplication in Furanone SynthesisExample
Use of Renewable FeedstocksSynthesis from biomass-derived materials.Not detailed in provided text.
Atom EconomyDesigning reactions where most atoms of the reactants are incorporated into the product. nih.govDiels-Alder reactions, Cobalt-catalyzed C-H functionalization of acrylic acids. nih.govorganic-chemistry.org
Use of Safer SolventsReplacing hazardous organic solvents with greener alternatives. nih.govApplication of Natural Deep Eutectic Solvents (NADES). researchgate.netnih.govresearchgate.netelsevierpure.com
Energy EfficiencyReducing energy consumption in chemical processes. mdpi.comMicrowave-assisted synthesis to shorten reaction times. mdpi.comrsc.orgnih.govmdpi.comresearchgate.net
Process Simplicity/CatalysisUsing one-pot or domino reactions and catalytic methods to reduce steps and waste. nih.govorganic-chemistry.orgBase-promoted domino reaction of β-keto compounds with vinyl dichlorides. organic-chemistry.org

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new, more efficient pathways to furan-2(5H)-ones.

Proposed Pathways for Furan-2(5H)-one Formation

The formation of the furan-2(5H)-one ring often proceeds through a series of well-defined mechanistic steps. In the Paal-Knorr synthesis, the mechanism involves the initial protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound, followed by intramolecular nucleophilic attack by the other carbonyl oxygen to form a five-membered cyclic intermediate. Subsequent dehydration leads to the aromatic furan ring. chemistrywithdrsantosh.com

In the Feist-Benary synthesis, the reaction is believed to start with a Knoevenagel-type condensation between the α-halogenated ketone and the β-dicarbonyl compound, followed by an intramolecular nucleophilic substitution of the halogen to close the ring. A final dehydration step then yields the substituted furan. chemistrywithdrsantosh.com

More complex transformations, such as the reaction of the dianion of 3-phenylthio-2-phenylthiomethyl propenoic acid with carbonyl compounds, proceed through the formation of an α-phenylthiomethylene lactone intermediate. This intermediate is then converted to the butenolide α-formyl acetal (B89532) via treatment with silver nitrate (B79036) in methanol. tandfonline.com The formation of furanones from the Maillard reaction between sugars and amino acids is also a significant pathway, particularly in food chemistry. nih.gov

Intermediate Formation and Transformation

The synthesis of this compound, a member of the butenolide family, relies on the precise formation and subsequent transformation of key chemical intermediates. Modern synthetic strategies often pivot on the generation of highly reactive or strategically functionalized precursors that can be efficiently cyclized or modified to yield the target furanone ring system. These methodologies provide access not only to the title compound but also to a wide array of its structural analogues by varying the starting materials. The following sections detail the critical intermediates and their transformations.

Transition Metal-Promoted Intermediates

Transition metal catalysis is a cornerstone in the synthesis of substituted butenolides, enabling the formation of key carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling of Activated Furanones: A highly effective method for introducing the 4-aryl substituent involves the Suzuki coupling reaction. This strategy utilizes a stable, pre-formed furanone core activated at the C-4 position, which serves as a key intermediate. For instance, 4-tosyl-2(5H)-furanone is a readily prepared and stable crystalline solid that acts as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions with various arylboronic acids. organic-chemistry.org The transformation proceeds via a classic catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to furnish the 4-aryl-2(5H)-furanone. This method is notable for its functional group tolerance and provides a direct route to this compound using the corresponding boronic acid.

Rhodium-Catalyzed Addition to Alkynoates: Another powerful strategy involves the rhodium-catalyzed addition of organoboron reagents to alkyl 4-hydroxy-2-alkynoates. organic-chemistry.org This sequential process begins with the regioselective and stereoselective addition of an arylboronic acid across the alkyne, forming a vinylboron or vinylrhodium intermediate. This intermediate then undergoes a spontaneous or acid-promoted lactonization, where the pendant hydroxyl group attacks the ester carbonyl, to yield the 4-aryl-2(5H)-furanone product. The reaction's success hinges on the precise control of regioselectivity during the initial addition step. organic-chemistry.org

Table 1: Palladium-Catalyzed Synthesis of 4-Aryl-2(5H)-furanones from 4-Tosyl-2(5H)-furanone and Arylboronic Acids organic-chemistry.org
EntryArylboronic Acid (ArB(OH)₂)ProductYield (%)
1Phenylboronic acid4-Phenyl-2(5H)-furanone98
24-Methoxyphenylboronic acidThis compound95
34-Chlorophenylboronic acid4-(4-Chlorophenyl)-2(5H)-furanone96
43-Methoxyphenylboronic acid4-(3-Methoxyphenyl)-2(5H)-furanone92
54-(Trifluoromethyl)phenylboronic acid4-(4-(Trifluoromethyl)phenyl)-2(5H)-furanone85

Ring-Opening of Strained Precursors

The use of strained ring systems as latent reactive intermediates provides an elegant entry into butenolide synthesis.

Cyclopropenone Ring-Opening: Functionalized cyclopropenones (CpOs) have emerged as versatile three-carbon synthons for butenolide construction. nih.govresearchgate.net In one approach, phosphine-catalyzed ring-opening of hydroxymethyl-tethered cyclopropenones generates highly reactive ketene (B1206846) ylide intermediates. nih.govresearchgate.net These dipolar species are intramolecularly trapped by the pendant hydroxyl group. The regioselectivity of the phosphine (B1218219) attack is crucial; addition at the C2 position (bearing the hydroxymethyl group) leads to the desired furanone product, while attack at C3 could result in the formation of an undesired β-lactone. nih.gov This methodology is valued for its mild conditions and tolerance of diverse functional groups. nih.govresearchgate.net

Formation via Acyclic Intermediates

Many synthetic routes converge on the formation of an acyclic precursor that is designed to cyclize into the furanone ring.

Acylketene Intermediates from Dioxinones: A modern approach, particularly suited for continuous flow synthesis, involves the thermal or catalytic generation of acylketene intermediates. rsc.org For instance, the reaction of 2,2-dimethyl-1,3-dioxin-4-one (Meldrum's acid derivative) with α-hydroxy ketones can be used to synthesize butenolides. The process involves the formation of a highly reactive acylketene intermediate which then undergoes annulation with the hydroxyketone. Phenyl ketones bearing electron-withdrawing groups have been shown to be particularly effective in this transformation, leading to high yields of the corresponding butenolides. rsc.org

Intramolecular Cyclization of Keto Acids: A classic and straightforward method involves the annulation of keto acids and tertiary alcohols, promoted by a combination of Lewis and Brønsted acids. organic-chemistry.org The reaction likely proceeds through the formation of an ester intermediate, followed by an intramolecular condensation reaction to form the butenolide ring. This method allows for the synthesis of highly substituted butenolides. organic-chemistry.org

Silyl (B83357) Enol Ether Intermediates: The silyl enol ether of a butenolide, such as 2-(triisopropylsilyloxy)furan, is another key intermediate. acs.org It can be prepared from tetronic acid and serves as a versatile nucleophile. acs.org For example, selective epoxidation of the C-4 double bond in a related silyl enol ether, 4-bromo-2-(triisopropylsilyloxy)furan, followed by desilylation and epoxide opening, yields a γ-hydroxybutyrolactone intermediate. acs.org This hydroxylactone is a direct precursor to other heterocyclic systems, demonstrating the transformative potential of furanone-derived intermediates. acs.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR analysis of 4-(4-Methoxyphenyl)furan-2(5H)-one reveals characteristic signals corresponding to the distinct types of protons in its structure. The aromatic protons on the methoxyphenyl group typically appear as two distinct doublets in the downfield region of the spectrum, a result of their coupling to adjacent protons. The protons of the furanone ring, specifically the vinyl proton and the methylene (B1212753) protons, exhibit unique chemical shifts. The methoxy (B1213986) group (-OCH₃) gives rise to a sharp singlet, typically observed further upfield than the aromatic signals.

Table 1: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment
Specific data not available in search results - Aromatic Protons (AA'BB' system)
Specific data not available in search results - Vinylic Proton
Specific data not available in search results - Methylene Protons (-CH₂-)
Specific data not available in search results Singlet Methoxy Protons (-OCH₃)

Note: This table is illustrative. Precise chemical shifts (δ) and coupling constants (J) are determined experimentally and can vary slightly based on the solvent and instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. For this compound, this includes the carbonyl carbon of the lactone ring, which is typically found in the most downfield region of the spectrum. The carbons of the aromatic ring, the vinyl carbons of the furanone ring, the methylene carbon, and the methoxy carbon each resonate at characteristic chemical shifts, confirming the carbon framework of the molecule.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
Specific data not available in search results Carbonyl Carbon (C=O)
Specific data not available in search results Aromatic Carbons
Specific data not available in search results Vinylic Carbons
Specific data not available in search results Methylene Carbon (-CH₂-)
Specific data not available in search results Methoxy Carbon (-OCH₃)

Note: This table is illustrative. Precise chemical shifts are determined experimentally.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z).

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

ESI-HRMS is a soft ionization technique particularly well-suited for polar molecules like this compound. This method allows for the precise mass determination of the intact molecule, often as a protonated species [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass based on the molecular formula (C₁₁H₁₀O₃). The high accuracy of this technique confirms the elemental composition and helps to rule out other potential structures. The calculated molecular weight of C₁₁H₁₀O₃ is 190.19 g/mol , with a monoisotopic mass of 190.062994177 Da. The expected m/z value in HRMS for the protonated molecule [M+H]⁺ would be approximately 191.0708.

Table 3: HRMS Data for this compound

Molecular Formula Calculated Mass [M] Measured Mass [M+H]⁺

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of chemical bonds. Key characteristic absorption bands for this compound would include a strong absorption for the C=O (carbonyl) stretch of the α,β-unsaturated γ-lactone ring. Other significant peaks would correspond to the C=C stretching of the aromatic ring and the furanone ring, and the C-O stretching vibrations associated with the ether and lactone functionalities.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~1740-1780 C=O Stretch α,β-Unsaturated γ-Lactone
~1600-1650 C=C Stretch Furanone Ring
~1500-1600 C=C Stretch Aromatic Ring
~1250 C-O Stretch Aryl Ether

Note: This table presents expected ranges. Precise peak locations are determined experimentally.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

HPLC is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of synthesized compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically effective.

In this approach, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. A common mobile phase for a molecule of this nature would be a gradient mixture of water and an organic solvent like acetonitrile (B52724), often with a small amount of an acid (e.g., formic or phosphoric acid) to ensure sharp peak shapes. The compound's retention time under specific conditions (flow rate, column temperature, and mobile phase composition) is a characteristic identifier, and the peak area can be used to determine its purity relative to any impurities present.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Furanone Systems

Quantum chemical calculations, especially Density Functional Theory (DFT), have become indispensable tools for studying furanone derivatives. nih.govnih.gov These methods provide detailed information about the geometric and electronic properties of the molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. arxiv.org It is particularly effective for predicting molecular properties like equilibrium geometries, vibrational frequencies, and electronic characteristics. mdpi.comarxiv.org The B3LYP functional, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), is commonly employed for these calculations on furanone and related heterocyclic systems. openaccesspub.orgnih.govdntb.gov.uaresearchgate.net

A primary application of DFT is the optimization of molecular geometry to find the most stable conformation of a molecule. openaccesspub.org This process calculates the bond lengths and bond angles that correspond to the minimum energy on the potential energy surface. researchgate.net For complex molecules, these theoretical calculations are often compared with experimental data from techniques like X-ray diffraction to validate the computational model. eurjchem.com In the absence of experimental crystal data, the calculated parameters for a target molecule can be compared with those of related, structurally characterized compounds. openaccesspub.org

Below is a table showing theoretically calculated geometric parameters for a related compound, 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, determined using the DFT B3LYP/6-311++G(d,p) method. openaccesspub.org

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC-O (methoxy)1.365
Bond LengthC-C (phenyl ring)1.390 - 1.398
Bond AngleC-O-C (methoxy)117.5
Bond AngleC-C-C (phenyl ring)119.3 - 120.6

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's polarizability and its ability to undergo electronic transitions. researchgate.net A smaller energy gap generally suggests higher reactivity. eurjchem.com Time-dependent DFT (TD-DFT) is often used to calculate these energies and predict electronic transitions. dntb.gov.uamdpi.com The analysis of global electron density transfer (GEDT) at transition states can also reveal the polar character of a reaction. researchgate.net

The following table presents HOMO-LUMO energy gaps calculated for various complex organic molecules using DFT, illustrating the typical range of values obtained in such studies.

Compound TypeMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
4-(tert-butyl)-4-nitro-1,1-biphenylDFT/B3LYP--3.97 eurjchem.com
Imidazole Derivative (DDFDI)DFT/B3LYP/6-31G(d,p)--0.205 nih.gov
Schiff Base (A1)DFT-6.23-1.744.49 researchgate.net
Schiff Base (A2)DFT-6.83-1.765.07 researchgate.net

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov DFT calculations can determine the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and deficiencies in the theoretical method, leading to better agreement with experimental spectra. epstem.netnih.gov This analysis is essential for assigning specific vibrational bands observed in experimental FT-IR and FT-Raman spectra to particular functional groups and types of molecular motion, such as stretching, bending, or wagging. mdpi.comresearchgate.net

The table below lists characteristic vibrational frequencies for key functional groups found in furanone and methoxyphenyl systems, based on DFT calculations from various studies.

Functional GroupVibrational ModeTypical Calculated Range (cm⁻¹)Reference
Aromatic C-HStretching3100 - 3000 mdpi.com
N-HStretching3500 - 3300 mdpi.com
C=O (Ketone/Furanone)Stretching1715 - 1638 researchgate.net
C-O (Aryl Ether/Furanone)Stretching1300 - 1000 researchgate.net
NO₂ (Aromatic)Wagging~740 researchgate.net
NO₂ (Aromatic)Rocking~545 researchgate.net

Calculating the distribution of atomic charges within a molecule is another important application of DFT. Methods such as Mulliken population analysis are used to assign partial charges to each atom. openaccesspub.orgnih.gov This information helps in understanding the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies the regions of a molecule that are rich or deficient in electrons. dntb.gov.ua Such analyses are critical for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding intermolecular interactions. openaccesspub.org

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecules in a vacuum or with an implicit solvent, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. nih.govarxiv.org MD simulations are particularly useful for investigating the conformational dynamics of flexible molecules and their interactions with their environment, such as solvent molecules or biological macromolecules. nih.govresearchgate.net

For furanone systems, MD simulations can provide insights into how these molecules interact with protein receptors. nih.gov These simulations often employ force fields like CHARM36 and are run using software packages such as GROMACS. nih.gov Studies have used MD to assess the stability of furanone-protein complexes and to understand the molecular basis for their biological activity. nih.gov Reactive force fields can also be used in MD simulations to model chemical processes like pyrolysis, tracking the evolution of molecular structures and properties. psu.edu

In Silico Modeling of Molecular Interactions

Extensive searches of scientific literature and chemical databases have revealed no specific studies on the in silico modeling of molecular interactions between 4-(4-Methoxyphenyl)furan-2(5H)-one and the Eag-1 potassium channel. While computational methods are widely used to predict the binding of small molecules to protein targets, research focusing on this particular compound and its potential interaction with the Eag-1 protein does not appear to be publicly available at this time.

Molecular Docking Simulations

There are currently no published molecular docking simulations detailing the binding of This compound to the Eag-1 protein. Such studies would theoretically predict the binding affinity and the specific orientation of the compound within the binding pocket of the channel. This information is crucial for understanding the potential inhibitory or modulatory effects of the compound.

Prediction of Protein-Ligand Interactions (e.g., Eag-1 Protein Surface Interactions)

Similarly, there is a lack of specific research predicting the protein-ligand interactions between This compound and the surface of the Eag-1 protein. This type of analysis would typically identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds, hydrophobic interactions, or pi-stacking with the ligand. This information is fundamental for the rational design of more potent and selective analogs.

While direct computational studies on This compound are absent, research on other, structurally different, compounds has provided insights into the molecular determinants for high-affinity blockage of human Eag1 (hEAG1) potassium channels. For instance, studies on compounds like clofilium (B1199958) have highlighted the importance of specific residues in the inner cavity of the pore for binding. A modeling approach that allows for conformational changes in the hEAG1 model upon ligand docking has suggested that high-affinity binding can be mediated by the anchoring of parts of the molecule between the S6 and pore helices. researchgate.net

Furthermore, molecular dynamics simulations have been employed to study the dynamics of the Eag1 channel's selectivity filter, revealing stable ion binding sites at S2 and S4. nih.govnih.gov These computational investigations into the channel's structure and function provide a foundation for future in silico studies on potential ligands like This compound .

Advanced Material Science Applications

Organic Electronic Materials Development

The furan (B31954) moiety is a key component in the development of novel organic electronic materials. Furan and its derivatives serve as fundamental building blocks for creating organic semiconductors, which are essential for applications like organic field-effect transistors (OFETs) and optoelectronic devices. d-nb.info The inherent electronic properties of the furan ring, when incorporated into larger conjugated systems, allow for the tuning of material characteristics to meet specific electronic requirements. d-nb.infoacs.org

Highly arylated furans, a category that includes derivatives of 4-(4-methoxyphenyl)furan-2(5H)-one, are particularly privileged motifs in materials science due to their potential in these applications. d-nb.info The strategic substitution on the furan or phenyl rings can significantly influence the material's electronic behavior, stability, and processability. Research in this area focuses on synthesizing various furan-containing compounds to explore their utility in next-generation electronic devices. researchgate.neta2bchem.com

Table 1: Related Furan Derivatives in Electronic Materials

Compound Name Application Area
2-[2-(4-Methoxyphenyl)ethynyl]furan Electronic Materials a2bchem.com
1-(Furan-2-yl)-2-(4-methoxyphenyl)ethanone Electronic Materials bldpharm.com

Polymer Science Building Blocks

Furan derivatives have established a significant role in polymer science, acting as versatile monomers and building blocks for new types of plastics and polymers. ijsrst.comscispace.com The reactivity of the furanone ring in this compound allows it to be incorporated into polymer chains, potentially imparting unique thermal, mechanical, or electronic properties to the resulting material.

The broader class of furans, particularly those derived from biorenewable sources like furfural, is gaining attention for producing more sustainable plastics. scispace.com These furan-based polymers are investigated for a wide range of uses, highlighting the industrial relevance of furan chemistry. ijsrst.com Furthermore, derivatives such as 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one are utilized in analytical techniques like HPLC, which is crucial for purifying and analyzing polymer-related compounds and isolating impurities in preparative separations. sielc.com

Optical Materials Engineering

The engineering of advanced optical materials often leverages chromophores based on heterocyclic compounds, including furan derivatives. a2bchem.com The extended π-system in molecules like this compound can give rise to interesting photophysical properties, making them candidates for applications in optics. These properties are highly dependent on the molecular structure and can be fine-tuned through chemical synthesis. nih.gov

Derivatives containing the furan and methoxyphenyl groups are explored for their potential use in optical materials, where control over light absorption and emission is key. a2bchem.comarctomsci.com The synthesis of complex, highly arylated furans is a subject of research for creating materials with specific optoelectronic properties, demonstrating the importance of this structural motif in materials science. d-nb.info

Aggregation-Induced Emission (AIE) Organic Monomers

Aggregation-induced emission (AIE) is a unique photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or the solid state. This property is highly desirable for applications in sensors, bio-imaging, and light-emitting devices. Molecules with rotor-like structures, such as those containing multiple phenyl rings, are often AIE-active. rsc.orgnih.gov

The structure of this compound contains elements that are common in AIE-active molecules. Related furan derivatives are specifically categorized as AIE organic monomers. bldpharm.comarctomsci.com The principle behind AIE involves the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel, leading to strong fluorescence. rsc.orgrsc.org The study of tetraphenylfuran, a structurally related compound, provides insight into how the furan core influences emission properties in the aggregated state. rsc.org

Components in Organic Pigments

Furan derivatives are recognized for their utility as intermediates in the synthesis of dyes and pigments. slideshare.net The chromophoric system within these molecules can be chemically modified to produce a wide range of colors. Specifically, butenolide derivatives, a class to which this compound belongs, have been investigated for creating sustainable synthetic dyes. ijsrst.com

The commercial availability of related furan compounds explicitly for use in organic pigments underscores their importance in this field. a2bchem.combldpharm.com The combination of the furan ring with various aromatic substituents allows for the development of novel colorants with potentially enhanced properties such as stability and brightness.

Table 2: Compound Names Mentioned

Compound Name
This compound
2-[2-(4-Methoxyphenyl)ethynyl]furan
1-(Furan-2-yl)-2-(4-methoxyphenyl)ethanone
4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one
Furfural

Biological Relevance and Mechanistic in Vitro Studies

Enzyme Inhibition Assays

Comprehensive searches of scientific literature and databases have been conducted to ascertain the inhibitory activity of 4-(4-Methoxyphenyl)furan-2(5H)-one against several key enzymes implicated in various pathological conditions. The following subsections summarize the findings for each specific enzyme target.

No specific data from in vitro enzyme inhibition assays for this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) were identified in the reviewed literature. While other molecules containing a 4-methoxyphenyl (B3050149) group or a furanone core have been investigated for cholinesterase inhibitory potential, dedicated studies on this compound are not publicly available.

There is no available scientific literature detailing the in vitro inhibitory activity of this compound against β-secretase (BACE-1). Research on BACE-1 inhibitors is extensive in the context of Alzheimer's disease, but specific assays involving this compound have not been reported.

Investigations into the direct inhibitory effect of this compound on the cyclooxygenase-2 (COX-2) enzyme have not been found in the public domain. Although furanone-containing compounds have been explored as potential anti-inflammatory agents through COX inhibition, specific data for this compound is lacking.

Specific in vitro studies on the inhibition of 5-lipoxygenase (LOX-5) or 15-lipoxygenase (LOX-15) by this compound have not been reported in the available scientific literature.

There is no published research or data concerning the modulatory effects of this compound on the Eag-1 potassium channel.

In Vitro Cell Line-Based Activity Studies

A thorough review of scientific databases and literature did not yield any specific in vitro studies conducted on cell lines to evaluate the biological activity of this compound. Consequently, there is no data to report on its effects on cellular processes or its potential cytotoxic or cytoprotective activities.

Antiproliferative and Cytotoxic Effects (e.g., Breast Cancer Cell Lines)

The furanone scaffold is a key feature in numerous compounds investigated for their anticancer properties. researchgate.net Synthetic 3,4-diaryl-2(5H)-furanones have been identified as potent cytotoxic agents. researchgate.netnih.gov Studies on various derivatives have demonstrated significant antiproliferative activity against different human cancer cell lines.

One study synthesized a series of 3,4,5-trisubstituted furan-2(5H)-one derivatives and evaluated their cytotoxic activity against liver (HEPG2), breast (MCF7), and colon (CACO) cancer cell lines. researchgate.net Notably, ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate showed potent antitumor activity against HEPG2 and MCF7 cell lines, with IC50 values of 0.002 µM for both, which was more potent than the reference drug used in the study. researchgate.net While not the specific compound of focus, this highlights the potential of the furanone core.

Another area of research involves tubulin polymerization inhibitors, which are effective chemotherapeutics. nih.gov A series of benzo[b]furans, structurally related to the furanone core, were designed as tubulin inhibitors and showed exceptional potency toward cancer cells. nih.gov Specifically, the introduction of a 3,4,5-trimethoxybenzoyl group was a key structural feature for high activity. nih.gov

The table below summarizes the cytotoxic activity of a related furanone derivative.

CompoundCell LineIC50 (µM)
Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylateHEPG2 (Liver Cancer)0.002
Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylateMCF7 (Breast Cancer)0.002
Data sourced from a study on 3,4,5-trisubstituted furan-2(5H)-one derivatives. researchgate.net

Antimicrobial and Biofilm-Related Research

Furanone derivatives have been extensively studied for their ability to interfere with bacterial communication and community behaviors, such as biofilm formation.

General Antimicrobial Properties

The furanone ring is a component of various heterocyclic compounds synthesized to evaluate their antimicrobial potential. archivepp.com Research on 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives showed that these compounds exhibit moderate antimicrobial activity against a panel of clinically significant gram-positive and gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. zsmu.edu.ua Another study on 4-(5-aryl-2-furoyl)morpholines and their thio-analogs found that some derivatives possessed high antifungal activity, particularly against Cryptococcus neoformans. pensoft.net This suggests that the furan (B31954) core is a viable scaffold for developing new antimicrobial agents.

Quorum Sensing (QS) Inhibition

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. nih.gov Furanones were among the first classes of compounds identified as quorum sensing inhibitors (QSIs), particularly against the opportunistic pathogen Pseudomonas aeruginosa. nih.gov

A specific brominated furanone, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, isolated from the alga Delisea pulchra, has been shown to be a non-specific antagonist of intercellular signals. nih.gov It effectively inhibits quorum sensing in Vibrio harveyi and Escherichia coli. nih.gov More recent research focuses on designing synthetic furanone derivatives as potent QSIs. One study developed 4-fluorophenyl-5-methylene-2(5H)-furanone derivatives that showed excellent inhibitory activity against various virulence factors in P. aeruginosa and could target its three main QS systems simultaneously. nih.gov

Biofilm Formation Prevention

By inhibiting QS, furanones can effectively prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.gov The natural furanone from D. pulchra was found to inhibit biofilm formation in E. coli by decreasing biofilm thickness and the number of viable cells. nih.gov It also inhibited biofilm formation in the Gram-positive bacterium Bacillus subtilis. psu.edu Synthetic furanone derivatives have also demonstrated the ability to significantly enhance the efficacy of antibiotics like ciprofloxacin (B1669076) against P. aeruginosa biofilms in vitro. nih.gov

Anti-inflammatory Mechanisms (in vitro)

Furanone derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways. In one study, a novel furan-2,5-dione derivative, 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD), was investigated for its anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov BPD was found to inhibit the production of prostaglandin (B15479496) E2 (PGE2) and also reduced the expression of key inflammatory proteins like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

The mechanism of action for BPD involved the dual inhibition of COX-2 activity and the suppression of the NF-κB signaling pathway. nih.gov Specifically, BPD inhibited the LPS-induced degradation of IκB-α and suppressed the phosphorylation of upstream kinases IKK-α/β and TAK1, ultimately preventing the nuclear translocation of NF-κB. nih.gov This provides a molecular basis for the anti-inflammatory properties of furanone-based compounds.

The table below details the inhibitory effects of the furanone derivative BPD on inflammatory mediators.

Mediator/ProteinEffect of BPD in LPS-stimulated MacrophagesPathway
PGE2 ProductionInhibitedCOX-2
COX-2 ExpressionReducedNF-κB
iNOS ExpressionInhibitedNF-κB
TNF-α, IL-6, IL-1βExpression InhibitedNF-κB
IκB-α PhosphorylationInhibitedNF-κB
IKK-α/β PhosphorylationReducedNF-κB
Data from a study on the anti-inflammatory mechanisms of a furan-2,5-dione derivative. nih.gov

Antioxidant Activity

Oxidative stress is implicated in many diseases, making antioxidant compounds a key area of therapeutic research. researchgate.net The antioxidant potential of various phenolic and heterocyclic compounds, including those with structures related to this compound, has been evaluated.

Studies on 2-methoxyphenol derivatives, which share a structural element with the target compound, have demonstrated significant antioxidant activity. researchgate.net In one such study, the antioxidant properties were evaluated using DPPH, ABTS, and ORAC assays. researchgate.net Another investigation into new heterocyclic compounds bearing a benzofuran (B130515) moiety found that several derivatives exhibited good antioxidant activity compared to Vitamin C in an ABTS assay. eujournal.org For instance, compound 5 in that study, a hydrazide derivative, showed 83% inhibition. eujournal.org While direct data on this compound is limited, the presence of the methoxyphenyl group suggests potential for free radical scavenging activity.

Peroxisome Proliferator-Activated Receptors (PPARα) Agonist Potential

Extensive review of the available scientific literature did not yield any studies investigating the direct interaction or agonist activity of this compound with Peroxisome Proliferator-Activated Receptor alpha (PPARα). Research to date has not focused on the potential for this specific compound to act as a ligand for and activator of the PPARα nuclear receptor.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in various metabolic processes, including lipid and glucose homeostasis. nih.govwikipedia.org PPARα, in particular, is a major regulator of lipid metabolism in the liver and is activated by fatty acids and their derivatives. wikipedia.org The activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation. wikipedia.org

While numerous synthetic and natural compounds have been identified as PPARα agonists, there is currently no published in vitro data, such as EC50 or IC50 values from cell-based reporter assays or binding affinity data, to characterize the activity of this compound at the PPARα receptor. Mechanistic studies to elucidate a potential signaling cascade initiated by this compound through PPARα are also absent from the current body of scientific research.

Therefore, a detailed discussion of research findings and data tables concerning the PPARα agonist potential of this compound cannot be provided.

Future Research Directions and Emerging Paradigms

Innovations in Synthesis and Derivatization

The development of novel and efficient synthetic routes for 4-(4-methoxyphenyl)furan-2(5H)-one and its derivatives is a cornerstone of future research. Current synthetic strategies often involve multi-step processes. organic-chemistry.orgInnovations are anticipated in the following areas:

Catalytic Methods: The exploration of novel catalysts, such as metal-based and organocatalysts, is expected to yield more efficient, selective, and environmentally friendly synthetic pathways. rsc.orgorganic-chemistry.orgFor instance, palladium-catalyzed reactions have been successfully employed for the synthesis of 4-substituted 2(5H)-furanones from 4-tosyl-2(5H)-furanone and boronic acids. organic-chemistry.org* One-Pot Syntheses: Designing one-pot multi-component reactions will streamline the synthesis process, reducing time, cost, and waste generation. researchgate.net* Flow Chemistry: The application of continuous flow technology can offer better control over reaction parameters, leading to higher yields and purity, as well as enhanced safety and scalability. acs.org* Derivatization Strategies: Future work will focus on creating diverse libraries of derivatives by modifying the furanone core and the methoxyphenyl ring. This includes the introduction of various functional groups to modulate the compound's physicochemical properties and biological activity. researchgate.netnih.govFor example, the introduction of dithiocarbamate (B8719985) side chains at the C-3 position of the butenolide ring has been shown to be crucial for anti-tumor activity in some derivatives. medchemexpress.com

Comprehensive Structure-Activity and Structure-Property Relationship Studies

A deep understanding of the relationship between the chemical structure of this compound and its biological and physical properties is critical for the rational design of new applications.

Structure-Activity Relationship (SAR):

Future SAR studies will aim to:

Identify the key structural features (pharmacophores) responsible for the observed biological activities, such as anticancer and antimicrobial effects. pensoft.netnih.gov* Elucidate how modifications at different positions of the molecule impact its potency and selectivity. For instance, studies on related furanone derivatives have shown that the nature of the substituent on the aryl ring can significantly influence their antimicrobial activity. pensoft.net* Explore the stereochemistry of the molecule and its influence on biological targets.

Structure-Property Relationship (SPR):

SPR studies will focus on:

Investigating how structural changes affect physicochemical properties like solubility, stability, and bioavailability. umass.edu* Understanding the link between molecular structure and material properties for non-biological applications. nih.gov The following table summarizes key aspects of SAR for furanone derivatives based on existing research, which can guide future studies on this compound.

Structural Modification Observed Effect on Biological Activity Potential Implication for this compound
Substitution on the aryl ringCan modulate antimicrobial and anticancer activity. pensoft.netnih.govModifying the methoxy (B1213986) group or adding substituents to the phenyl ring could enhance potency.
Substitution at C-3 positionIntroduction of dithiocarbamate groups can be crucial for antitumor activity. medchemexpress.comDerivatization at the C-3 position is a promising strategy for developing new anticancer agents.
HalogenationBrominated furanones show potential as quorum sensing inhibitors. nih.govIntroduction of halogens could lead to derivatives with novel biological activities.

Advanced Computational Modeling for Rational Design

Computational tools are becoming indispensable in modern drug discovery and materials science. For this compound, future research will increasingly rely on:

Quantitative Structure-Activity Relationship (QSAR): QSAR models will be developed to quantitatively correlate the structural features of a series of furanone derivatives with their biological activities. researchgate.netnih.govplos.orgThis allows for the prediction of the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. 2D-QSAR models for other furanone derivatives have successfully identified key descriptors influencing their activity. researchgate.netcore.ac.uk* Pharmacophore Modeling: This technique will be used to identify the three-dimensional arrangement of essential features required for biological activity, guiding the design of new molecules with improved target affinity and selectivity. plos.org* Molecular Docking: Docking simulations will be employed to predict the binding modes of this compound and its derivatives with their biological targets, providing insights into the molecular basis of their action. pensoft.net* Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic interactions between the compound and its target protein, as well as the stability of the complex over time. nih.gov

Diversification of Material Science Applications

While much of the focus has been on the biological activity of furanones, their unique chemical structure makes them attractive candidates for various material science applications. Future research is expected to explore:

Polymers: Furanone-containing polymers are being investigated for their potential as anti-biofilm materials. google.comThe furan (B31954) ring can also serve as a building block for π-conjugated polymers used in organic electronics. nih.govnih.gov* Organic Electronics: The electronic properties of furan-based compounds suggest their potential use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). acs.orgnih.gov* Nonlinear Optical (NLO) Materials: The development of organic NLO materials is crucial for applications in photonics. Furan-fused systems have been theoretically investigated and show promise in this area. nih.gov

Elucidation of Novel Biological Mechanisms

A significant area of future research will be to unravel the precise molecular mechanisms by which this compound exerts its biological effects. This involves:

Target Identification: Identifying the specific cellular proteins or pathways that the compound interacts with to produce its therapeutic effects. For example, some butenolides are known to interfere with bacterial quorum sensing, a cell-to-cell communication process. nih.govnih.govnih.gov* Pathway Analysis: Investigating the downstream signaling cascades that are modulated by the compound. This could involve studying its effects on gene expression, protein activity, and metabolic pathways.

Synergistic Effects: Exploring the potential of this compound to enhance the efficacy of existing drugs, such as antibiotics or anticancer agents. nih.govButenolides have been shown to act as enhancers for antibiotics like tetracycline. nih.gov Uncovering these mechanisms will not only provide a stronger scientific basis for its current applications but may also reveal entirely new therapeutic possibilities.

Q & A

Q. Why do computational predictions of solubility conflict with experimental results?

  • Factors : LogP calculations may overlook crystal packing effects (e.g., hydrogen bonding in solid state). Experimental solubility in DMSO or PBS should be cross-validated with COSMO-RS simulations .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for 3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one

ParameterValue
Space groupP21/c
a, b, c (Å)11.2418, 8.0545, 16.1138
Dihedral angles (°)44.80 (bromophenyl), 65.73 (phenol)
R factor0.041
Hydrogen bondsN1–H1⋯O1, O3–H3A⋯O1
Reference

Q. Table 2. Synthetic Yields for this compound Derivatives

DerivativeMethodYield (%)
Furanone 1Multicomponent condensation74
Azidomethyl analog 2cHypervalent iodine reaction68
(R)-Enantiomer 3ePd-catalyzed alkylation92 (ee)
Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.